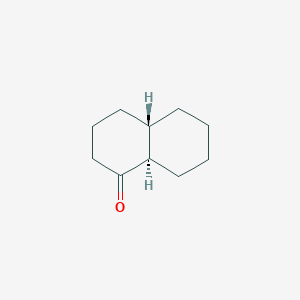
3-(Azetidin-1-yl)pyrrolidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a white to off-white crystalline powder that is soluble in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of azetidine with pyrrolidine under controlled conditions. One common method includes:
Starting Materials: Azetidine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Bulk Synthesis: Using large reactors to mix azetidine and pyrrolidine in the presence of a solvent and catalyst.
Continuous Flow Processes: To enhance efficiency and yield, continuous flow reactors may be employed.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures, including chromatography and spectroscopy.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine or pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of amines.
Substitution: Produces various substituted azetidine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(Azetidin-1-yl)pyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target of interest. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Pyrrolidin-1-yl)pyrrolidine dihydrochloride
- 3-(Azetidin-1-yl)piperidine dihydrochloride
- 3-(Azetidin-1-yl)morpholine dihydrochloride
Uniqueness
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-(azetidin-1-yl)pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWZPMQLVYZZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2-dimethylpropanoyloxymethyl 7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8048845.png)
![N-[(3,5-difluorophenyl)acetyl]-l-alanyl-2-phenylglycine-1,1-dimethylethyl ester](/img/structure/B8048853.png)

